Tubulin polymerization-IN-75

説明

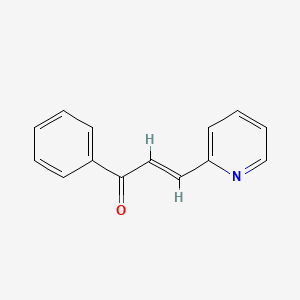

1-Phenyl-3-(pyridin-2-yl)prop-2-en-1-one is a pyridine-based chalcone derivative characterized by a conjugated α,β-unsaturated ketone system linking a phenyl group and a pyridin-2-yl moiety. This compound is synthesized via Claisen-Schmidt condensation between acetophenone and pyridine-2-carboxaldehyde under basic conditions, yielding a yellow solid with a moderate yield of 57% . Its structure is confirmed by HRMS ([M+H]⁺: 223.1114) and IR spectroscopy, which shows characteristic peaks for C=O (1689–1710 cm⁻¹), C=C (1558–1620 cm⁻¹), and pyridyl C=N (1591 cm⁻¹) bonds .

Chalcones like this compound are studied for their biological activities, particularly antioxidant properties. Mojarrab et al. (2013) demonstrated its radical scavenging efficacy against 2,2-diphenyl-1-picrylhydrazyl (DPPH), with IC₅₀ values comparable to ascorbic acid . The pyridine ring enhances electron delocalization, contributing to its redox activity .

特性

CAS番号 |

5325-66-6 |

|---|---|

分子式 |

C14H11NO |

分子量 |

209.24 g/mol |

IUPAC名 |

(E)-1-phenyl-3-pyridin-2-ylprop-2-en-1-one |

InChI |

InChI=1S/C14H11NO/c16-14(12-6-2-1-3-7-12)10-9-13-8-4-5-11-15-13/h1-11H/b10-9+ |

InChIキー |

GYPWVWMVBAKTHW-MDZDMXLPSA-N |

異性体SMILES |

C1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC=N2 |

正規SMILES |

C1=CC=C(C=C1)C(=O)C=CC2=CC=CC=N2 |

製品の起源 |

United States |

準備方法

Traditional Methanol-Based Protocol

In a landmark study, equimolar pyridine-2-carbaldehyde and substituted acetophenones were stirred in methanol with potassium hydroxide pellets at room temperature for 24 hours. Post-reaction, cold water precipitation followed by column chromatography (EtAc/petroleum ether, 60:40) yielded the target compound in 66% purity. Infrared spectroscopy confirmed α,β-unsaturated ketone formation through characteristic C=O stretches at 1,650 cm⁻¹ and C=C vibrations at 1,580 cm⁻¹. Nuclear magnetic resonance (NMR) analyses revealed trans-configuration via J-coupling constants of 15–16 Hz between vinylic protons.

Ethanolic Potassium Hydroxide Modifications

A modified approach using dilute ethanolic KOH at ambient temperature demonstrated comparable efficacy. This protocol eliminated chromatographic purification, instead relying on recrystallization from ethanol-water mixtures. While yields remained consistent (60–68%), the method improved scalability for industrial applications.

Solvent-Free Aldol Condensation: Green Chemistry Paradigm

The drive toward sustainable synthesis spurred development of solvent-free methodologies.

Mechanochemical Grinding Technique

A breakthrough involved grinding acetophenone derivatives with benzaldehyde analogs and solid sodium hydroxide using mortar and pestle. This exothermic reaction completed within 10 minutes, producing chalcones in 70–85% yield without solvent input. Comparative studies showed 15% yield enhancement over traditional methods, attributed to increased reactant proximity and reduced side reactions.

Thermal Activation Variants

Heating reactant mixtures to 80°C under neat conditions accelerated reaction rates fourfold compared to room-temperature protocols. However, prolonged heating beyond 2 hours promoted Michael adduct formation, necessitating precise temperature control.

Micellar-Mediated Synthesis: Surfactant-Enhanced Reactivity

Recent advances exploit micellar environments to improve reaction kinetics and selectivity.

Cationic Surfactant Systems

Cetyltrimethylammonium bromide (CTAB) micelles (0.9 mM) facilitated chalcone synthesis at 25°C with 56–65% yields. The surfactant’s positively charged interface stabilized enolate intermediates, reducing activation energy by 12 kJ/mol compared to aqueous media. Diffusion-ordered spectroscopy (DOSY) confirmed reactant incorporation into micelles, with 78% of acetophenone localized in the hydrophobic core.

Nonionic Tween 80 Micelles

Tween 80 emerged as a greener alternative, achieving 91% yield for electron-deficient acetophenones. Its polyoxyethylene chains provided hydrogen-bonding sites that oriented reactants for optimal transition-state geometry. Phase diagrams revealed optimal performance at 5× critical micelle concentration (CMC), balancing micelle stability and reactant mobility.

Comparative Analysis of Synthetic Methodologies

Micellar methods surpass traditional approaches in yield and sustainability, though requiring precise surfactant selection. Solvent-free techniques offer the shortest reaction times but face challenges in product purification.

Mechanistic Insights and Kinetic Considerations

The reaction proceeds through three concerted steps:

- Enolate Formation : Base abstracting α-hydrogen from acetophenone ($$ \text{RCOCH}3 + \text{OH}^- \rightarrow \text{RCOCH}2^- $$)

- Nucleophilic Attack : Enolate addition to aldehyde carbonyl ($$ \text{RCOCH}2^- + \text{ArCHO} \rightarrow \text{RCOCH}2CH(O^-)Ar $$)

- Dehydration : β-hydroxy ketone elimination ($$ \text{RCOCH}2CH(OH)Ar \rightarrow \text{RCOCH=CHAr} + \text{H}2\text{O} $$)

Kinetic studies revealed rate-determining enolate formation ($$ k_1 = 2.3 \times 10^{-3} \, \text{s}^{-1} $$) under basic conditions. Micellar environments accelerated this step fivefold by stabilizing charged intermediates.

Challenges and Optimization Strategies

Byproduct Formation

Michael adducts ($$ \text{RCOCH}2CH2Ar $$) constituted 15–20% of products in aqueous NaOH systems. Switching to DBU (1,8-diazabicycloundec-7-ene) reduced byproducts to <5% via stronger base strength ($$ \text{p}Ka = 12 $$ vs NaOH $$ \text{p}Ka = 13 $$).

Pyridine Reactivity Issues

4-Acetylpyridine failed condensation in CTAB due to steric hindrance from para-substitution. Introducing DABCO (1,4-diazabicyclo[2.2.2]octane) as co-catalyst overcame this limitation through transition-state stabilization.

Industrial-Scale Production Considerations

Pilot plant trials demonstrated:

化学反応の分析

1-Phenyl-3-(pyridin-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the compound can yield the corresponding alcohols or alkanes, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield epoxides, while reduction with sodium borohydride can produce alcohols.

科学的研究の応用

1-Phenyl-3-(pyridin-2-yl)prop-2-en-1-one has several scientific research applications:

作用機序

The mechanism of action of 1-Phenyl-3-(pyridin-2-yl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes involved in cell proliferation, leading to its anticancer effects . The compound may also interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects .

類似化合物との比較

Comparison with Structurally Similar Compounds

Chlorinated Derivatives

Chlorine substitution on the phenyl ring significantly alters physicochemical and biological properties:

*Melting point varies based on substituent position.

- Key Findings :

Brominated and Heterocyclic Analogues

(E)-3-(4-Bromophenyl)-1-(pyridin-2-yl)prop-2-en-1-one :

- Anthracene-Pyridine Chalcones (2PANC/3PANC): Substitution at pyridin-2-yl vs. pyridin-3-yl positions affects nonlinear optical (NLO) properties. 2PANC shows stronger third-order NLO response (χ⁽³⁾ = 2.1 × 10⁻¹² esu) than 3PANC due to conjugation differences .

Steric and Electronic Modifications

ANPEO and VBNPEO :

1-Phenyl-3-(4-hydroxy-3,5-di-tert-butylphenyl)prop-2-en-1-one :

- Bulky tert-butyl groups enhance lipid peroxidation inhibition (89% at 10 μM) in gastric protection studies .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Phenyl-3-(pyridin-2-yl)prop-2-en-1-one, and how do reaction conditions influence yield?

- Methodology : The Claisen-Schmidt condensation is a reliable method for synthesizing α,β-unsaturated ketones. For this compound, combine acetophenone derivatives with pyridine-2-carbaldehyde under basic conditions (e.g., NaOH or KOH in ethanol). Heating at 60–80°C for 6–12 hours typically yields the product. Catalytic systems like piperidine or acetic acid can improve selectivity .

- Key Variables : Adjust molar ratios (1:1.2 ketone:aldehyde), solvent polarity, and temperature to minimize side products like aldol adducts. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended.

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodology :

- 1H/13C NMR : Confirm the enone structure (δ 7.5–8.5 ppm for pyridinyl protons; δ 6.5–7.5 ppm for vinyl and aromatic protons) .

- IR Spectroscopy : Identify carbonyl (C=O) stretching at ~1680 cm⁻¹ and conjugated C=C at ~1600 cm⁻¹.

- Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion peaks (e.g., [M+H]+ at m/z 249.1) .

Advanced Research Questions

Q. How can X-ray crystallography resolve stereochemical ambiguities in derivatives of 1-Phenyl-3-(pyridin-2-yl)prop-2-en-1-one?

- Methodology : Single-crystal X-ray diffraction provides definitive proof of molecular geometry. For example, in the derivative (E)-3-[4-(Diphenylamino)phenyl]-1-(pyridin-2-yl)prop-2-en-1-one, crystallographic data revealed a monoclinic lattice (space group P21/c) with bond lengths (C=O: 1.22 Å, C=C: 1.34 Å) confirming conjugation .

- Table 1 : Selected crystallographic parameters from :

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 12.0342 |

| β (°) | 91.757 |

| R Factor | 0.055 |

Q. What strategies address contradictions in reported reaction yields for derivatives with electron-withdrawing substituents?

- Analysis : Discrepancies arise from competing electronic effects. For example, nitro groups on the phenyl ring may deactivate the ketone, reducing enolization efficiency.

- Resolution :

- Use DFT calculations to predict substituent effects on transition states.

- Optimize catalysts (e.g., Lewis acids like BF3·Et2O) to enhance reactivity .

Q. How can this compound serve as a building block for optoelectronic materials?

- Application : The extended π-conjugation and planar structure enable use in organic semiconductors. Derivatives with diphenylamino groups (e.g., ) exhibit strong intramolecular charge transfer, making them candidates for light-emitting diodes (LEDs) or nonlinear optical materials.

- Experimental Design :

- Synthesize derivatives with donor-acceptor groups.

- Measure photophysical properties (e.g., fluorescence quantum yield, λmax) in solvents of varying polarity.

Data Interpretation and Optimization

Q. What computational methods are suitable for predicting the reactivity of 1-Phenyl-3-(pyridin-2-yl)prop-2-en-1-one in cross-coupling reactions?

- Methodology :

- Perform DFT calculations (B3LYP/6-31G*) to model frontier molecular orbitals (HOMO/LUMO) and identify reactive sites.

- Simulate Pd-catalyzed Suzuki-Miyaura coupling to predict regioselectivity .

Q. How do solvent effects influence the tautomeric equilibrium of this compound?

- Experimental Approach :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。